2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide
Description
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide is a synthetic organic compound characterized by a tetrazole ring linked via a sulfanyl group to a propanamide backbone, with a quinoxaline moiety at the terminal amide position. The quinoxaline group, a bicyclic structure with two nitrogen atoms, may confer additional electronic and steric properties relevant to receptor binding or enzyme inhibition.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-12-4-3-5-15(10-12)26-19(23-24-25-26)28-13(2)18(27)22-14-6-7-16-17(11-14)21-9-8-20-16/h3-11,13H,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRTXXLSGCSWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazole derivatives involves the [2+3] cycloaddition of nitriles with azides . This reaction can be catalyzed by various agents, including Lewis acids and transition metals.
For the preparation of the quinoxaline moiety, a common approach is the condensation of o-phenylenediamine with α-diketones . The final step involves the coupling of the tetrazole and quinoxaline intermediates with a propanamide group under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition step and large-scale batch reactors for the condensation and coupling reactions. The choice of reagents and solvents would also be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The quinoxaline moiety can intercalate with DNA, potentially leading to anticancer activity . The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into three categories based on heterocyclic components: tetrazole derivatives, quinoxaline-containing compounds, and sulfanyl-linked propanamides. Below is a comparative analysis with key examples:
Tetrazole Derivatives
Tetrazole rings are commonly used as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.5–5.5). Compared to triazole-containing analogs (e.g., triazofenamide and flupoxam from ), the tetrazole in the target compound offers enhanced metabolic resistance and stronger hydrogen-bond acceptor capacity. However, triazoles (e.g., 1,2,4-triazole in triazofenamide) are more lipophilic, which may influence membrane permeability .
| Feature | Target Compound | Triazofenamide | Flupoxam |
|---|---|---|---|
| Heterocycle | 1,2,3,4-Tetrazole | 1,2,4-Triazole | 1,2,4-Triazole |
| Substituents | 3-Methylphenyl, quinoxaline | 3-Methylphenyl, carboxamide | Fluorinated alkoxy, carboxamide |
| Bioactivity | Hypothesized enzyme inhibition | Fungicidal (triazofenamide use) | Herbicidal (flupoxam use) |
| Acidity (pKa) | ~4.7–5.2 | ~6.5–7.0 (triazole) | ~6.5–7.0 (triazole) |
Quinoxaline-Containing Compounds
Quinoxaline derivatives are associated with diverse biological activities, including kinase inhibition and antimicrobial effects. For instance, 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives () lack the bicyclic aromatic system, reducing their planar interaction surface .
Sulfanyl-Linked Propanamides
The sulfanyl (–S–) bridge in the target compound may enhance solubility compared to ether or methylene linkages. For example, ethyl 2,4-diaminothiophene-5-yl-3-carboxylate () uses an ester group, which is more prone to hydrolysis than the stable sulfanyl group .
Research Findings and Hypotheses
While direct studies on 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide are absent in the provided evidence, inferences can be drawn:
- Enzyme Inhibition Potential: The tetrazole and quinoxaline groups suggest possible kinase or protease inhibition, analogous to triazole-based agrochemicals () .
- Synthetic Accessibility : The compound’s structure implies compatibility with multi-step heterocyclic synthesis, similar to methods described for thiophene derivatives () .
- Stability : The sulfanyl linker may confer oxidative stability compared to disulfide bonds, though this requires experimental validation.
Biological Activity
The compound 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates a tetrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C_{16}H_{18}N_{4}O_{2}S
- Molecular Weight : 350.41 g/mol
- CAS Number : 917217-91-5
The biological activity of the compound is primarily attributed to its interaction with various biological targets. The tetrazole ring enhances its ability to participate in hydrogen bonding and coordinate with metal ions, which can affect enzyme activities and receptor interactions.
Anticancer Activity
Recent studies have highlighted the potential of tetrazole-containing compounds in cancer therapy. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study indicated that derivatives of tetrazoles exhibited significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, suggesting that the incorporation of the tetrazole moiety could enhance the anticancer properties of the compound .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.2 |
| Similar Tetrazole Derivative | Bel-7402 | 12.5 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research indicates that tetrazole derivatives can inhibit bacterial growth by disrupting cellular processes. The specific compound was tested against various strains of bacteria and fungi, showing promising results in inhibiting growth .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of tetrazole derivatives is another area of interest. Studies have demonstrated that these compounds can reduce inflammation markers in vitro and in vivo models. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
- In Vitro Studies : A study involving various concentrations of the compound showed a dose-dependent response in inhibiting cell proliferation in cancer cell lines.
- Animal Models : In vivo studies using murine models demonstrated significant tumor reduction when treated with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
